4-nitro-N-(2-propoxyphenyl)benzamide
Description
4-Nitro-N-(2-propoxyphenyl)benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl ring and a 2-propoxyphenyl substituent on the amide nitrogen. Benzamide derivatives are typically synthesized via reactions between substituted benzoyl chlorides and anilines or their derivatives, as demonstrated in similar compounds (e.g., ). The nitro group enhances electron-withdrawing properties, influencing reactivity and biological activity, while the 2-propoxyphenyl moiety may modulate solubility and steric interactions.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31g/mol |
IUPAC Name |
4-nitro-N-(2-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-2-11-22-15-6-4-3-5-14(15)17-16(19)12-7-9-13(10-8-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
InChI Key |
UOLWVWOJVKUNQC-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
4.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Structural and Physical Properties of Selected Benzamide Derivatives
Key Observations :
- Electron-Withdrawing Groups : The nitro group at the para position (common in all analogs) enhances thermal stability and influences intermolecular interactions, such as hydrogen bonding (e.g., C–H···O in ).
- Substituent Position: Compounds with nitro groups at ortho positions (e.g., 2-nitro in ) exhibit non-planar conformations due to steric hindrance, whereas para-substituted analogs (e.g., ) adopt more linear geometries.
- Solubility : The 2-propoxyphenyl group in the target compound may improve lipophilicity compared to halogenated analogs (e.g., bromo in ), which are typically less soluble in polar solvents.
Pharmacological Activity
Key Findings :
Key Insights :
- Amide Coupling : Most analogs are synthesized via nucleophilic acyl substitution using benzoyl chlorides and amines ().
- Catalyzed Reactions : Gold(I) catalysis enables efficient cyclization for complex heterocyclic derivatives ().
Crystallographic and Spectroscopic Data
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